![molecular formula C18H27NO6 B1305267 Trixolane CAS No. 47420-28-0](/img/structure/B1305267.png)
Trixolane
描述
Trixolane is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Trixolane, a derivative of trioxolane, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound compounds are characterized by their unique trioxolane structure, which contributes to their reactivity and biological efficacy. These compounds have been studied primarily for their antimalarial properties, but emerging research indicates broader applications, including anticancer activities.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The following table summarizes key findings related to the cytotoxic effects of this compound on different cancer types:
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15.83 | Induction of apoptosis |
MCF-7 | 16.32 | Inhibition of cell proliferation |
HeLa | 2.21 | Disruption of mitochondrial function |
HepG2 | 12.21 | Activation of caspase pathways |
These results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like methotrexate .
Case Study: In Vivo Efficacy
A notable study investigated the in vivo efficacy of a this compound derivative in a nude mouse model bearing human tumors. The compound demonstrated a marked reduction in tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .
Antimalarial Activity
This compound derivatives are also recognized for their antimalarial properties. The mechanism primarily involves the activation of endoperoxide bridges that disrupt the malaria parasite's redox balance. A study reported that a specific this compound derivative exhibited potent activity against Plasmodium falciparum, with an IC50 value significantly lower than traditional antimalarials .
Comparative Analysis of Antimalarial Efficacy
The following table compares the efficacy of this compound derivatives with other antimalarial agents:
Compound | IC50 (nM) | Target Parasite |
---|---|---|
This compound Derivative | 5.0 | Plasmodium falciparum |
Artemisinin | 10.0 | Plasmodium falciparum |
Chloroquine | 100 | Plasmodium vivax |
This data underscores the promising potential of this compound as a viable alternative or complement to existing antimalarial therapies .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : this compound compounds promote programmed cell death in cancer cells through the activation of apoptotic pathways.
- Redox Modulation : In malaria parasites, Trixolanes disrupt cellular redox homeostasis, leading to oxidative stress and parasite death.
- Protein Interaction : Recent proteomic studies have shown that Trixolanes interact with various proteins involved in cell signaling and metabolism, contributing to their anticancer and antimalarial effects .
科学研究应用
Antimalarial Applications
Mechanism of Action
Trixolane compounds exhibit potent antimalarial activity primarily through their ability to generate reactive oxygen species upon activation within the malaria parasite. This leads to oxidative stress and ultimately cell death in Plasmodium species, particularly Plasmodium falciparum.
Case Studies
- Study on OZ439 : A trioxolane derivative known as OZ439 demonstrated superior pharmacokinetic properties and efficacy in treating malaria in preclinical models. In a study involving P. berghei-infected mice, OZ439 showed a significant reduction in parasitemia and improved survival rates compared to standard treatments .
- Clinical Trials : Recent clinical trials have evaluated the effectiveness of trioxolane-based therapies in humans. One trial utilized a controlled human malaria infection model to assess the transmission-blocking potential of trioxolane derivatives, showing promising results in reducing gametocyte carriage and subsequent transmission to mosquitoes .
Drug Delivery Systems
Trioxolane-Mediated Delivery
this compound compounds have been explored for their potential in drug delivery systems, particularly for mitigating off-target effects of existing medications. For instance, a study highlighted the ability of trioxolane conjugates to deliver mefloquine while limiting its exposure to the brain, thus reducing side effects associated with high brain concentrations .
Stability and Efficacy
The stability of trioxolane conjugates was assessed in human plasma and whole blood, revealing that these compounds maintained structural integrity over time while effectively releasing active drug components. This characteristic is crucial for developing reliable drug delivery systems that can enhance therapeutic outcomes .
Cancer Treatment
Antitumor Activity
Research has indicated that trioxolanes may also possess antitumor properties. They have been shown to modulate various signaling pathways involved in cancer cell survival and proliferation. For example, studies have demonstrated that trioxolanes can alkylate proteins associated with cytoskeletal structures, potentially disrupting cancer cell function .
Data Tables
属性
IUPAC Name |
4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-18(13-9-15(20-2)17(22-4)16(10-13)21-3)24-12-14(25-18)11-19-5-7-23-8-6-19/h9-10,14H,5-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBPMQEBOCFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCOCC2)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866130 | |
Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47420-28-0 | |
Record name | Trixolane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047420280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIXOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC8KA23AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。